molecular formula C10H16N4O B2620066 6-(3,5-Dimethylmorpholino)pyridazin-3-amine CAS No. 736879-79-1

6-(3,5-Dimethylmorpholino)pyridazin-3-amine

Cat. No.: B2620066
CAS No.: 736879-79-1
M. Wt: 208.265
InChI Key: WEAHQRXDCQFPNU-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylmorpholino)pyridazin-3-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a morpholino group at the 6-position and an amine group at the 3-position. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine typically involves the reaction of 3,5-dimethylmorpholine with a pyridazine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylmorpholino)pyridazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

6-(3,5-Dimethylmorpholino)pyridazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3,5-Dimethylmorpholino)pyridazin-3-amine include other pyridazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the morpholino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.

Properties

IUPAC Name

6-(3,5-dimethylmorpholin-4-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-15-6-8(2)14(7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHQRXDCQFPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C2=NN=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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